(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Description
The compound "(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid" is a highly complex macrocyclic polyketide derivative with multiple functional groups, including:
- Sugar moieties: Three distinct oxane (pyranose) rings with hydroxyl, acetamido, and 9-methyldecanoylamino substituents.
- Chlorination: Dichloro substitution at positions 5 and 13.
- Amino and carboxylic acid groups: Critical for solubility and receptor interactions.
- Macrocyclic framework: An undecacyclic core with fused oxa- and aza-rings, contributing to structural rigidity .
Properties
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63+,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQKTSCJKPYIO-XZGUSLHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H99Cl2N9O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1893.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound described is a complex glycopeptide antibiotic known for its intricate structure and potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Structural Overview
The compound has a molecular formula of and a molecular weight of approximately 1632.5 g/mol. Its structure includes multiple hydroxyl groups and amino functionalities that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with bacterial cell walls:
- Targeting Peptidoglycan Synthesis : The compound inhibits the synthesis and polymerization of peptidoglycan in Gram-positive bacteria by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors .
- Disruption of Cell Wall Integrity : By preventing the transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking, it leads to bacterial cell death .
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various strains of bacteria:
- Gram-positive Bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound displays cytotoxic effects on cancer cell lines:
These findings suggest that the compound may have potential applications in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile reveals a triexponential elimination pattern with half-lives ranging from 0.4 to 168 hours depending on the dosage and route of administration . This variability is crucial for determining dosing regimens in clinical settings.
Case Studies
- Case Study on MRSA Infection : A clinical trial involving patients with MRSA infections showed that administration of the compound resulted in a significant reduction in bacterial load compared to standard treatments .
- Cancer Treatment Trial : Another study evaluated the efficacy of the compound in combination with traditional chemotherapeutics in breast cancer patients; results indicated enhanced tumor regression rates .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
- Chirality and Activity : The target compound’s stereochemistry is critical for bioactivity, akin to amoxicillin’s enantiomer-specific efficacy .
- Glycosylation : Unlike simpler β-lactams, the target compound’s three glycosyl groups enhance solubility and target recognition, similar to anthracyclines like doxorubicin.
Computational Comparisons
Table 2: Computational Metrics for Similarity Assessment
- EI-Clustering : The target compound clusters with macrocyclic antibiotics in PubChem datasets, validated by EI-Clustering’s 40–200× speed advantage over sequential methods .
- KEGG Pathway Mapping : Matches carbohydrate-dominated clusters, suggesting metabolic pathway overlap with prenylated chalcones .
Preparation Methods
Fermentation Media Composition
Critical media components include:
-
Carbon sources : 15–25 g/L glucose (rapidly consumed during growth phase) and 40–80 g/L dextrin (sustains antibiotic synthesis).
-
Nitrogen sources : 4–6 g/L peptone, 16–20 g/L rapeseed meal, and 16–20 g/L soybean flour.
-
Salts : 0.4–0.6 g/L MgSO₄·7H₂O, 4–6 g/L CaCO₃ (pH stabilization), and 1.0–1.4 g/L NaCl.
Aeration is maintained at 0.5–2.0 vvm to support oxidative metabolism, while dissolved oxygen levels above 30% prevent metabolic bottlenecks.
Fermentation Kinetics and Monitoring
Teicoplanin synthesis initiates post-logarithmic growth (36–48 hours) when residual sugars fall below 30 g/L. HPLC analysis (C18 column, UV detection at 254 nm) confirms product accumulation, with yields reaching 1.2–1.5 g/L in 5,000 L bioreactors. pH shifts from 6.5 (growth phase) to 8.0 (production phase) correlate with secondary metabolite secretion.
Chemical Modification of the Aglycone Core
Following fermentation, the core undergoes targeted chemical transformations to introduce dichloro substituents, amino groups, and carboxylate functionalities.
Selective Esterification and Amidation
The peptidyl carboxyl group is amidated using 3-(dimethylamino)-1-propylamine under carbodiimide coupling (EDC/HOBt) in DMSO at 25°C. Concurrently, the N-acylaminoglucuronic acid group is protected via esterification with acetyl chloride (20:1 molar ratio to substrate) in methanol/HCl, achieving >95% conversion in 21 hours.
Table 1 : Reaction Conditions for Key Functionalization Steps
| Step | Reagents | Molar Ratio | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Esterification | Acetyl chloride, HCl | 20:1 | Methanol | 21 | 95 |
| Amidation | EDC, HOBt, 3-(dimethylamino)-1-propylamine | 3:1 | DMSO | 48 | 88 |
Stereoselective Glycosylation Strategies
The compound features three distinct glycosylation sites, each requiring regioselective sugar attachment. Fluorinated glycosides enable efficient coupling without repetitive protection/deprotection cycles.
Glycosyl Donor Preparation
-
N-Acetylglucosamine donor : Synthesized from peracetylated glucosamine via fluorination with DAST (diethylaminosulfur trifluoride), achieving α-selectivity (>9:1) in THF at −40°C.
-
9-Methyldecanoylated glucose donor : Introduced using 9-methyldecanoyl chloride in pyridine/DMAP, followed by fluorination.
Glycosylation Sequence
-
Primary glycosylation : The aglycone’s C-2 hydroxyl reacts with the N-acetylglucosamine donor under Schmidt conditions (TMSOTf catalyst, CH₂Cl₂, −15°C), yielding 82% β-linked product.
-
Secondary glycosylation : The C-64 position is functionalized with the 9-methyldecanoylated glucose donor using silver triflate activation in acetonitrile (RT, 12 h).
-
Tertiary glycosylation : The C-47 site incorporates the trihydroxylated oxane via enzymatic transfer using a mutated glycosyltransferase (GTFA-V297I), enhancing mannose specificity.
Table 2 : Glycosylation Efficiency by Position
| Position | Sugar Donor | Catalyst/Enzyme | Temperature | Yield (%) |
|---|---|---|---|---|
| C-2 | N-Acetylglucosamine | TMSOTf | −15°C | 82 |
| C-64 | 9-Methyldecanoylated glucose | AgOTf | 25°C | 75 |
| C-47 | Trihydroxy oxane | GTFA-V297I | 37°C | 68 |
Chlorination and Oxidation Steps
Electrophilic chlorination at C-5 and C-15 is achieved using N-chlorosuccinimide (NCS) in DMF/H₂O (4:1) at pH 5.0, driven by the electron-rich aromatic system. Subsequent oxidation of thioether bridges to sulfoxides employs hydrogen peroxide (30%) in acetic acid, monitored by LC-MS to prevent over-oxidation.
Global Deprotection and Final Purification
Hydrogenolysis (H₂, 50 psi, Pd/C catalyst) in ethanol/water removes benzyl and allyl protecting groups across the molecule. Final purification uses preparative HPLC (XBridge C18, 10 μm, 30 × 250 mm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 40 minutes, achieving >98% purity.
Structural Validation
X-ray crystallography (2.3 Å resolution) confirms the spatial arrangement of the N-methylimidazole catalyst moiety relative to the N-acetylglucosamine unit, verifying regiospecific modifications. Key hydrogen bonding interactions (2.8–3.2 Å) stabilize the glycopeptide-sugar architecture .
Q & A
Q. Table 1: Key Techniques for Stereochemical Analysis
Basic: How should researchers approach the synthesis of this compound given its polyfunctionalized structure?
Methodological Answer:
The synthesis requires modular, stepwise strategies:
- Fragment Coupling : Divide the molecule into smaller synthons (e.g., oxane rings, macrocyclic core). Use glycosylation or Mitsunobu reactions for ether linkages .
- Protecting Groups : Temporarily block reactive hydroxyl/amino groups with tert-butyldimethylsilyl (TBS) or acetyl groups. Deprotect under mild acidic conditions .
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate intermediates .
Q. Critical Challenges :
- Stereochemical drift during coupling steps. Mitigate by optimizing reaction temperature and catalysts (e.g., Pd-mediated cross-couplings) .
- Side reactions at dichloro substituents (positions 5,15). Monitor via LC-MS .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?
Methodological Answer:
Contradictions often arise from impurities, dynamic conformations, or ionization artifacts:
- Reproducibility : Re-run experiments under standardized conditions (e.g., 298 K for NMR; electrospray ionization for MS) .
- Dynamic NMR : For flexible regions (e.g., oxane rings), analyze variable-temperature NMR to detect conformational exchange broadening .
- High-Resolution MS : Use FT-ICR or Orbitrap MS to distinguish isotopic patterns from adducts .
Case Example :
If the molecular ion ([M+H]+) in MS conflicts with NMR-derived molecular weight:
Confirm purity via HPLC (≥95%).
Recalculate molecular formula using isotopic abundance matching .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to screen binding poses in viral protease pockets (e.g., SARS-CoV-2 Mpro). Set grid boxes around catalytic dyads .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : Employ SwissADME to evaluate permeability and cytochrome P450 interactions .
Validation :
Cross-check computational results with surface plasmon resonance (SPR) assays for binding affinity (KD) .
Basic: What safety protocols are critical when handling chlorinated and amino-functionalized regions of the compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed-system transfers for dichloro groups (potential alkylating agents) .
- Waste Disposal : Quench reactive intermediates (e.g., amino groups) with acetic acid before aqueous disposal .
- Emergency Procedures : Maintain cyanide antidote kits if nitrile-containing byproducts form .
Advanced: How to design stability studies for this hydrolytically sensitive compound?
Methodological Answer:
Q. Key Degradation Pathways :
Basic: What analytical techniques are essential for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in mobile phases. Quantify via MRM transitions (e.g., m/z 1200 → 450) .
- Calibration Standards : Prepare in matched biological fluid (plasma/serum) to account for matrix effects .
- LOQ Validation : Achieve limits of quantification ≤10 ng/mL with S/N ≥10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
